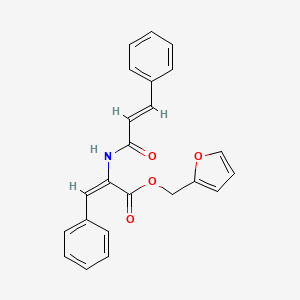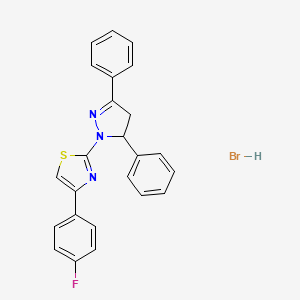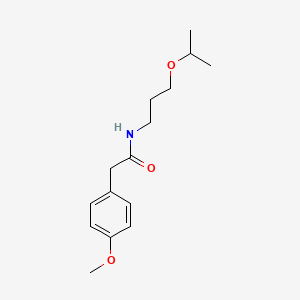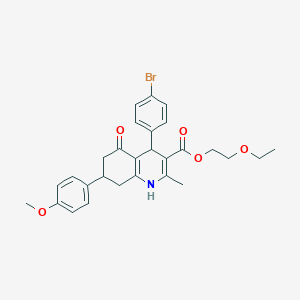![molecular formula C18H26O5 B4893393 diethyl [3-(2,4-dimethylphenoxy)propyl]malonate](/img/structure/B4893393.png)
diethyl [3-(2,4-dimethylphenoxy)propyl]malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl [3-(2,4-dimethylphenoxy)propyl]malonate, also known as DPM, is a chemical compound that has been used extensively in scientific research. It is a malonic ester that contains a propyl chain with a phenoxy group and two ethyl groups. DPM has been used in a variety of applications, including as a reagent in organic synthesis and as a starting material for the preparation of biologically active compounds.
科学研究应用
Diethyl [3-(2,4-dimethylphenoxy)propyl]malonate has been used in a variety of scientific research applications, including as a starting material for the preparation of biologically active compounds. It has been used as a key intermediate in the synthesis of antitumor agents, such as 3-(2,4-dimethylphenoxy)propylamine. This compound has also been used in the preparation of insecticides and herbicides, as well as in the synthesis of various dyes and pigments.
作用机制
The mechanism of action of diethyl [3-(2,4-dimethylphenoxy)propyl]malonate is not well understood. However, it is believed to act as a prodrug, meaning that it is metabolized in the body to produce an active compound. The active compound is thought to inhibit the activity of certain enzymes, leading to a decrease in the production of certain metabolites. This, in turn, can lead to a decrease in the growth and proliferation of certain cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have some cytotoxic effects on certain cancer cell lines. This compound has also been shown to have some antimicrobial activity against certain strains of bacteria and fungi.
实验室实验的优点和局限性
One of the main advantages of using diethyl [3-(2,4-dimethylphenoxy)propyl]malonate in lab experiments is its high yield and purity. It is also relatively easy to synthesize, making it a cost-effective starting material for the preparation of biologically active compounds. However, one limitation of using this compound is its potential toxicity. It is important to handle this compound with care and to take appropriate safety precautions when working with this compound.
未来方向
There are several future directions for research on diethyl [3-(2,4-dimethylphenoxy)propyl]malonate. One area of interest is the development of new biologically active compounds based on this compound. Another area of interest is the investigation of the mechanism of action of this compound and its active metabolites. Finally, there is a need for further studies on the toxicity of this compound and its potential impact on human health and the environment.
Conclusion:
In conclusion, this compound is a malonic ester that has been used extensively in scientific research. It is a cost-effective starting material for the preparation of biologically active compounds and has shown some cytotoxic and antimicrobial activity. However, its potential toxicity must be taken into consideration when working with this compound. Future research on this compound should focus on the development of new biologically active compounds, the investigation of its mechanism of action, and further studies on its toxicity.
合成方法
The synthesis of diethyl [3-(2,4-dimethylphenoxy)propyl]malonate involves the reaction of diethyl malonate with 2,4-dimethylphenol in the presence of a base such as sodium hydride. The reaction proceeds via an S N 2 mechanism, resulting in the formation of this compound as a white crystalline solid. The yield of the reaction is typically high, and the purity of the product can be easily verified using NMR spectroscopy.
属性
IUPAC Name |
diethyl 2-[3-(2,4-dimethylphenoxy)propyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c1-5-21-17(19)15(18(20)22-6-2)8-7-11-23-16-10-9-13(3)12-14(16)4/h9-10,12,15H,5-8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPRDAOKLVEJSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCOC1=C(C=C(C=C1)C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-chloro-4-[(1,1,2,3,3,3-hexafluoropropyl)sulfonyl]benzene](/img/structure/B4893323.png)
![5-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4893339.png)
![1-{[2,4-dibromo-6-(1H-tetrazol-5-yl)phenyl]diazenyl}-2-naphthol](/img/structure/B4893347.png)

![(3aS*,5S*,9aS*)-5-(4-hydroxy-2-quinolinyl)-2-(3-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4893356.png)

![5-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine](/img/structure/B4893372.png)
![2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B4893385.png)
![4-[1-(hydroxymethyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl]benzoic acid](/img/structure/B4893398.png)
![2-{[5-oxo-2-(2-phenylvinyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B4893402.png)
![5-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-2-methoxyphenol](/img/structure/B4893409.png)
![4-[4,5-bis(3,4-dihydro-1(2H)-quinolinylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4893428.png)

